molecular formula C15H7F6N3S2 B2821608 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 400080-16-2

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No. B2821608
M. Wt: 407.35
InChI Key: FJHFUGOGSYYQSC-UHFFFAOYSA-N
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Description

“6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with the molecular formula C15H7F6N3S2 and a molecular weight of 407.3565992 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile, due to its complex structure, is likely involved in the synthesis of various heterocyclic compounds. Research has shown that related structures are synthesized through multiple methods, demonstrating resistance to nucleophilic displacement, which could imply a similar synthetic versatility for this compound. For example, the synthesis of 1-Benzyl-4-bromoimidazole-5-carbonitriles, which share structural similarities, shows resistance to nucleophilic displacement, indicating potential stability and reactivity of the benzyl group in such compounds (Hawkins, Iddon, & Longthorne, 1995).

Antioxidant and Antimicrobial Activities

Compounds with imidazole and thiazole rings, similar to the one , have been synthesized and evaluated for their antioxidant and antimicrobial activities. This suggests that 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile might also possess such biological properties, making it a potential candidate for further pharmacological studies. For instance, a series of imidazo[1,2-a]pyrimidines demonstrated significant activity against various bacterial and fungal strains, hinting at the antimicrobial potential of imidazole-containing compounds (Bassyouni et al., 2012).

Organocatalytic Applications

The structural motif of imidazoles and thiazoles is often explored for organocatalytic applications, suggesting that our compound of interest could serve as a ligand or catalyst in various organic transformations. Research in this area has led to the development of new catalytic processes, improving efficiency and selectivity in synthetic organic chemistry. For example, imidazol(in)ium-2-thiocarboxylates have been used in organocatalytic transformations, indicating the potential catalytic activity of similar sulfur-containing imidazole derivatives (Hans, Wouters, Demonceau, & Delaude, 2011).

Electrochemical Applications

Imidazole derivatives are also being investigated for their role in electrochemical applications, including carbon dioxide reduction. The presence of imidazole in the compound might facilitate electrochemical reactions, offering new pathways for CO2 reduction and other electrochemical processes. A study demonstrated the modulating effects of an ionic liquid containing imidazole on the electrochemical reduction of carbon dioxide, suggesting potential applications for imidazole derivatives in this field (Sun, Ramesha, Kamat, & Brennecke, 2014).

properties

IUPAC Name

6-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3S2/c16-14(17,18)9-3-8(4-10(5-9)15(19,20)21)7-26-12-11(6-22)24-1-2-25-13(24)23-12/h1-5H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHFUGOGSYYQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile

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